2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1170928-77-4
VCID: VC4900649
InChI: InChI=1S/C19H18N4O3/c1-2-18-21-22-19(26-18)15-11-23(16-8-4-3-7-14(15)16)12-17(24)20-10-13-6-5-9-25-13/h3-9,11H,2,10,12H2,1H3,(H,20,24)
SMILES: CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4
Molecular Formula: C19H18N4O3
Molecular Weight: 350.378

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide

CAS No.: 1170928-77-4

Cat. No.: VC4900649

Molecular Formula: C19H18N4O3

Molecular Weight: 350.378

* For research use only. Not for human or veterinary use.

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide - 1170928-77-4

Specification

CAS No. 1170928-77-4
Molecular Formula C19H18N4O3
Molecular Weight 350.378
IUPAC Name 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H18N4O3/c1-2-18-21-22-19(26-18)15-11-23(16-8-4-3-7-14(15)16)12-17(24)20-10-13-6-5-9-25-13/h3-9,11H,2,10,12H2,1H3,(H,20,24)
Standard InChI Key XDFFWQRTEUQTNP-UHFFFAOYSA-N
SMILES CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide, reflects its multicomponent architecture. Key features include:

  • Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring, substituted at the 3-position by a 5-ethyl-1,3,4-oxadiazole group.

  • Oxadiazole ring: A five-membered heterocycle containing two nitrogen and one oxygen atom, known for enhancing electronic stability and bioactivity.

  • Furan-methylacetamide side chain: A furan ring linked via a methylene group to an acetamide functional group, contributing to solubility and target binding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1170928-77-4
Molecular FormulaC₁₉H₁₈N₄O₃
Molecular Weight350.378 g/mol
SMILESCCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4
InChI KeyXDFFWQRTEUQTNP-UHFFFAOYSA-N

The compound’s solubility data remain unreported, but its structural analogs suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Formation of 5-ethyl-1,3,4-oxadiazole: Ethyl hydrazinecarboxylate reacts with acetic anhydride to form the oxadiazole ring, followed by ethylation using ethyl bromide.

  • Indole functionalization: The oxadiazole moiety is introduced at the 3-position of indole via Friedel-Crafts alkylation under acidic conditions.

  • Acetamide side-chain incorporation: The furan-methylacetamide group is attached through a nucleophilic acyl substitution reaction, employing propanephosphonic anhydride (T3P) as a coupling agent.

Critical Reaction Conditions:

  • Temperature control (60–80°C) to prevent decomposition of the oxadiazole ring.

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis of intermediates.

Industrial-Scale Optimization

For commercial production, continuous flow reactors are employed to enhance yield (reported >75%) and reduce reaction times. Purification involves recrystallization from ethanol-water mixtures and preparative HPLC to achieve >98% purity.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 20–70 µM . Its dual-ring system facilitates membrane disruption and inhibition of bacterial DNA gyrase, a mechanism analogous to fluoroquinolones but with reduced resistance potential.

Comparative Analysis:
When tested against metronidazole hybrids, this compound exhibited superior activity against methicillin-resistant S. aureus (MRSA), likely due to the oxadiazole ring’s electron-withdrawing effects enhancing target binding .

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